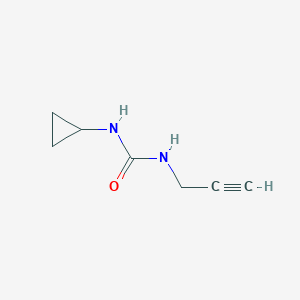

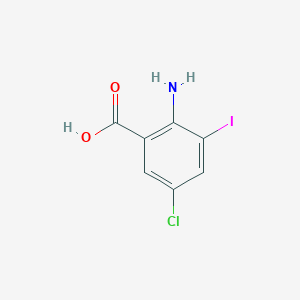

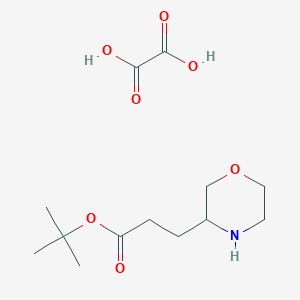

![molecular formula C14H23NO4 B1373232 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1330750-04-3](/img/structure/B1373232.png)

3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of azabicycloheptane, which is a type of organic compound known as a bicyclic compound . Bicyclic compounds are organic compounds that contain two fused rings. The “azabicyclo” part of the name indicates that one of the atoms in the ring system is a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring closure of corresponding bis-electrophiles at bis-nucleophiles . Another approach could involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

- The compound has been synthesized as a chiral cyclic amino acid ester from related compounds, characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These methods provided detailed insights into its molecular structure, including its bicyclo[2.2.2]octane structure composed of lactone and piperidine groups (Moriguchi et al., 2014).

Synthetic Routes and Chemical Transformations

- Efficient, scalable routes have been developed for synthesizing enantiomerically pure variants of the compound. These methods involve multiple chemical transformations, enabling the production of kilogram amounts of the compound (Maton et al., 2010).

- Innovative synthetic approaches have been used to create derivatives of this compound, including the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate and its conversion into triazoles, demonstrating its versatility as a scaffold for preparing substituted piperidines (Harmsen et al., 2011).

Application in Peptidomimetics and Glycosidase Inhibitors

- The compound has been utilized in chirospecific syntheses of conformationally constrained amino acids for generating peptidomimetics, serving as conformational probes. This process includes a thiolactam sulfide contraction and transannular alkylation sequence, starting from L-glutamic acid (Campbell & Rapoport, 1996).

- Enantiomerically pure alcohols derived from the compound have been used to create diamines, evaluated as glycosidase inhibitors and seen as nonpeptide molecular scaffolds for designing peptide analogues (Moreno‐Vargas et al., 2003).

Propiedades

IUPAC Name |

2-O-tert-butyl 3-O-ethyl (3S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9?,10?,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRKXPGWOXKXHL-ILDUYXDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C2CCC(C2)N1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

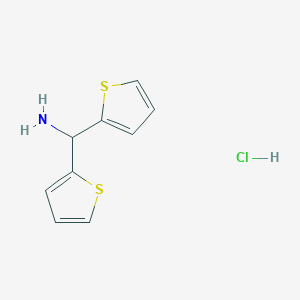

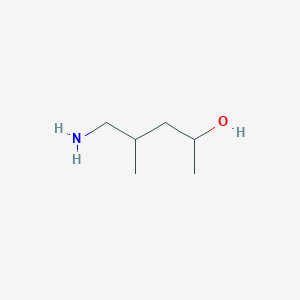

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)

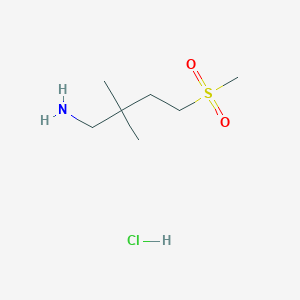

![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1373170.png)